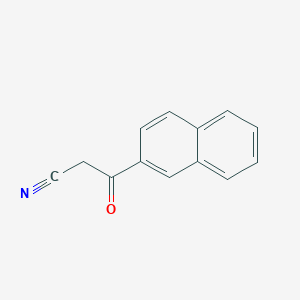

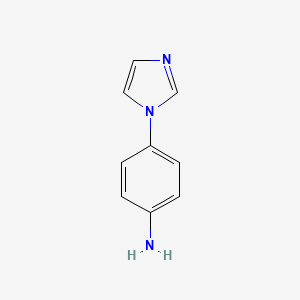

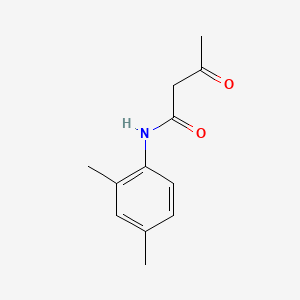

7-メチル-1H-インドール-3-カルバルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Methyl-1H-indole-3-carbaldehyde is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are of significant interest in organic chemistry due to their presence in many natural products and pharmaceuticals. The compound is not directly studied in the provided papers, but insights can be drawn from the research on similar indole carbaldehyde compounds.

Synthesis Analysis

The synthesis of indole carbaldehyde derivatives can be achieved through various methods. For instance, Dakin oxidation is used to synthesize 4,7-indoloquinones from indole-7-carbaldehydes, indicating that the activation of the indole C7 position is crucial for the reaction to proceed . Additionally, a cascade synthesis approach has been reported for the enantioselective synthesis of 1,7-annulated indoles from indole-7-carbaldehyde derivatives, which involves iminium-enamine activation . These methods highlight the reactivity of the carbaldehyde group at the C7 position of indoles and suggest potential pathways for synthesizing 7-Methyl-1H-indole-3-carbaldehyde.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substituents on the indole ring, such as the carbaldehyde group, can significantly influence the electronic and steric properties of the molecule. Quantum chemical computations, such as density functional theory (DFT), can be used to study the photophysics of these molecules, as demonstrated in the research on 7-hydroxyquinoline-8-carbaldehydes .

Chemical Reactions Analysis

Indole carbaldehydes participate in various chemical reactions. The presence of the carbaldehyde group allows for nucleophilic substitution reactions, as seen with 1-methoxy-6-nitroindole-3-carbaldehyde, which reacts regioselectively with different nucleophiles to yield trisubstituted indole derivatives . The research on indoline spiropyrans also shows that indole derivatives can undergo isomerization into colored merocyanine structures upon irradiation, indicating photochromic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carbaldehydes are influenced by their molecular structure. The presence of substituents can affect their solubility, boiling and melting points, and reactivity. For example, the fluorescence properties of 1,7-annulated indoles synthesized from indole-7-carbaldehyde derivatives suggest that these compounds have interesting optical properties . Additionally, the ability to form complexes with metal ions, as shown by indoline spiropyrans, indicates potential applications in ion detection .

科学的研究の応用

多成分反応

7-メチル-1H-インドール-3-カルバルデヒドとその誘導体は、生物活性構造を生成するための必須で効率的な化学前駆体です . これらは、複雑な分子へのアクセスを提供する多成分反応(MCR)において重要な役割を果たします . MCRは一般的に収率が高く、操作が簡単で、時間とコストの効率が高いです .

活性分子の合成

7-メチル-1H-インドール-3-カルバルデヒドおよびインドールファミリーの関連メンバーは、活性分子の合成のための理想的な前駆体です . これらは、生物活性構造を生成するために不可欠です .

製薬用途

7-メチル-1H-インドール-3-カルバルデヒドとその誘導体は、薬理活性化合物およびインドールアルカロイドの合成において重要です . これらは、さまざまな複素環式誘導体の合成のための前駆体として重要な役割を果たします .

生物活性

インドール核は、抗酸化、抗生物質、抗炎症、抗菌、抗がん、抗高血糖、タンパク質キナーゼ阻害剤、および抗HIV活性など、多くの重要な生物活性を示してきました .

抗アンドロゲンの調製

7-メチル-1H-インドール-3-カルバルデヒドは、抗アンドロゲンの調製のための反応物として使用できます .

抗血小板剤の調製

この化合物は、抗血小板剤の調製のための反応物として使用することもできます .

肝X受容体(LXR)アゴニストの調製

7-メチル-1H-インドール-3-カルバルデヒドは、肝X受容体(LXR)アゴニストの調製のための反応物として使用できます .

プロスタグランジンE2のEP3受容体のアンタゴニストの調製

将来の方向性

作用機序

Target of Action

7-Methyl-1h-indole-3-carbaldehyde, like other indole derivatives, is known to interact with a variety of targets. Indole derivatives are important types of molecules and natural products that play a significant role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .

Mode of Action

For instance, some indole derivatives act as receptor agonists , while others can undergo Schiff bases condensation to form multifunctional silica nano-vehicles and magnetic nanoparticles .

Biochemical Pathways

Indole derivatives, including 7-Methyl-1h-indole-3-carbaldehyde, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are synthesized in Arabidopsis, a model organism for plant biology . These compounds play an important role in pathogen defense in cruciferous plants .

Pharmacokinetics

The molecular weight of the compound is 1591846 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

The action, efficacy, and stability of 7-Methyl-1h-indole-3-carbaldehyde can be influenced by various environmental factors. For instance, the compound should be handled in a way to avoid dust formation and contact with skin and eyes . Moreover, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances in its environment.

特性

IUPAC Name |

7-methyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-9-8(6-12)5-11-10(7)9/h2-6,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUFZHVVJBHGKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293694 |

Source

|

| Record name | 7-Methylindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4771-50-0 |

Source

|

| Record name | 4771-50-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methylindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol](/img/structure/B1296095.png)

![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296102.png)